molecular formula C8H10N2O2 B1425909 1-(6-Methoxypyrimidin-4-yl)propan-2-one CAS No. 1461708-86-0

1-(6-Methoxypyrimidin-4-yl)propan-2-one

Cat. No.: B1425909
CAS No.: 1461708-86-0
M. Wt: 166.18 g/mol
InChI Key: DHPNHCXJXBJMAZ-UHFFFAOYSA-N
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Description

1-(6-Methoxypyrimidin-4-yl)propan-2-one is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol It is characterized by a pyrimidine ring substituted with a methoxy group at the 6-position and a propan-2-one group at the 1-position

Preparation Methods

The synthesis of 1-(6-Methoxypyrimidin-4-yl)propan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 6-methoxypyrimidine-4-carbaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(6-Methoxypyrimidin-4-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the methoxy group. Common reagents include halogens and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(6-Methoxypyrimidin-4-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects .

Comparison with Similar Compounds

1-(6-Methoxypyrimidin-4-yl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrimidine ring and a ketone group, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(11)3-7-4-8(12-2)10-5-9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPNHCXJXBJMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=NC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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